molecular formula C9H13NS B13803605 N,N-Dimethyl-3-(methylsulfanyl)aniline CAS No. 2552-33-2

N,N-Dimethyl-3-(methylsulfanyl)aniline

Cat. No.: B13803605
CAS No.: 2552-33-2
M. Wt: 167.27 g/mol
InChI Key: OTIDSYZPXOTMOC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(methylthio)aniline: is an organic compound that belongs to the class of aniline derivatives It features a dimethylamino group and a methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-3-(methylthio)aniline can be synthesized through the alkylation of 3-(methylthio)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the amine group, allowing it to react with the alkylating agent .

Industrial Production Methods: Industrial production of N,N-Dimethyl-3-(methylthio)aniline often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. The choice of solvents and reaction conditions is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(methylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-3-(methylthio)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(methylthio)aniline involves its interaction with various molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-3-(methylthio)aniline is unique due to the presence of both the dimethylamino and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .

Properties

CAS No.

2552-33-2

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

N,N-dimethyl-3-methylsulfanylaniline

InChI

InChI=1S/C9H13NS/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3

InChI Key

OTIDSYZPXOTMOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)SC

Origin of Product

United States

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